molecular formula C32H59NO4P+ B2461240 2-(Trimethylammonio)ethyl cholest-5-en-3beta-yl hydrogen phosphate CAS No. 65956-64-1

2-(Trimethylammonio)ethyl cholest-5-en-3beta-yl hydrogen phosphate

Cat. No.: B2461240
CAS No.: 65956-64-1
M. Wt: 552.8 g/mol
InChI Key: MWEZHNCHKXEIBJ-UHFFFAOYSA-O
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Mechanism of Action

Target of Action

It’s known that cholpc forms bilayers with both ceramides and cholesterol . This suggests that its targets could be cellular membranes or membrane-associated proteins.

Mode of Action

CholPC interacts with its targets by forming bilayers (giant uni- and multilamellar vesicles, as well as extruded large unilamellar vesicles) with both ceramides and cholesterol . This interaction could alter the physical properties of the membranes, potentially influencing the function of membrane-associated proteins.

Pharmacokinetics

Its solubility in water is 83-86 vol% at 20℃ and ph 59-68 , which could influence its absorption and distribution in the body.

Result of Action

Given its ability to form bilayers with ceramides and cholesterol , it could potentially influence the structure and function of cellular membranes.

Action Environment

Environmental factors such as temperature and pH could influence the action, efficacy, and stability of CholPC. For instance, its solubility in water is influenced by both temperature and pH . These factors could potentially affect its absorption, distribution, and overall pharmacokinetics.

Preparation Methods

Properties

CAS No.

65956-64-1

Molecular Formula

C32H59NO4P+

Molecular Weight

552.8 g/mol

IUPAC Name

2-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C32H58NO4P/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-25-22-26(37-38(34,35)36-21-20-33(6,7)8)16-18-31(25,4)30(27)17-19-32(28,29)5/h12,23-24,26-30H,9-11,13-22H2,1-8H3/p+1

InChI Key

MWEZHNCHKXEIBJ-UHFFFAOYSA-O

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OP(=O)([O-])OCC[N+](C)(C)C)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OP(=O)(O)OCC[N+](C)(C)C)C)C

solubility

soluble

Origin of Product

United States

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